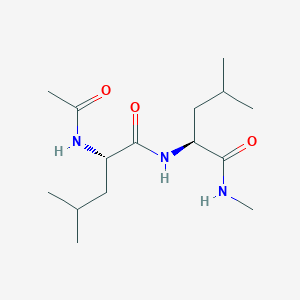
N-Acetyl-L-leucyl-N-methyl-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-leucyl-N-methyl-L-leucinamide is a synthetic compound derived from the amino acid leucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucine molecule, which enhances its pharmacokinetic and pharmacodynamic properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-N-methyl-L-leucinamide typically involves the acetylation of leucine. The process begins with the protection of the amino group of leucine, followed by the introduction of an acetyl group. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-Acetyl-L-leucyl-N-methyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted acetyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N-Acetyl-L-leucyl-N-methyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying acetylation reactions and peptide synthesis.
Biology: The compound is investigated for its role in cellular signaling pathways and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of N-Acetyl-L-leucyl-N-methyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetylation of leucine alters its uptake into cells, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change in transport mechanism enhances the compound’s distribution and efficacy in targeting metabolic pathways, such as the mTOR signaling pathway, which is crucial for cellular growth and metabolism .
相似化合物的比较
N-Acetyl-L-leucyl-N-methyl-L-leucinamide can be compared with other acetylated leucine derivatives, such as:
N-Acetyl-L-leucine: Used for treating vertigo and neurological disorders.
N-Acetyl-D-leucine: Shows different pharmacokinetic properties compared to its L-enantiomer.
N-Acetyl-L-leucyl-L-leucyl-L-norleucine: Known for its inhibitory effects on proteases.
The uniqueness of this compound lies in its specific acetylation pattern and its potential therapeutic applications, which distinguish it from other similar compounds.
属性
CAS 编号 |
197248-58-1 |
|---|---|
分子式 |
C15H29N3O3 |
分子量 |
299.41 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-(methylamino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C15H29N3O3/c1-9(2)7-12(14(20)16-6)18-15(21)13(8-10(3)4)17-11(5)19/h9-10,12-13H,7-8H2,1-6H3,(H,16,20)(H,17,19)(H,18,21)/t12-,13-/m0/s1 |
InChI 键 |
NIUBNKYQDZOWBI-STQMWFEESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
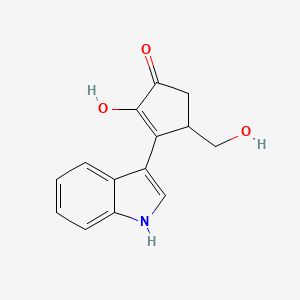
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
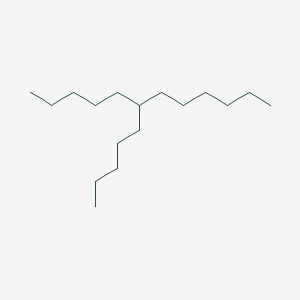
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
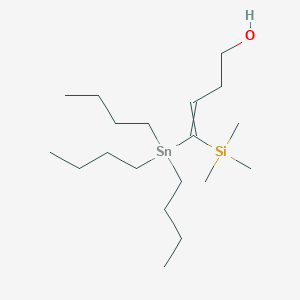

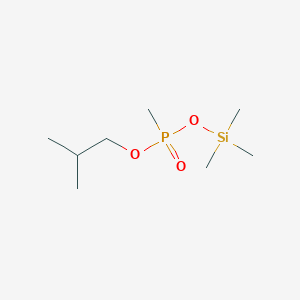
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)


